2-Propyl-2,4-pentadienoic acid

Mitochondrial Toxicity Valproic Acid Hepatotoxicity Drug Metabolism

2-Propyl-2,4-pentadienoic acid (CAS 72010-18-5), commonly referred to as 2,4-Diene-VPA or (E)-2,4-diene valproic acid, is a methyl-branched, unsaturated fatty acid with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol. It is a well-documented, potentially reactive and toxic metabolite generated in vivo from the widely prescribed anticonvulsant drug valproic acid (VPA).

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
CAS No. 72010-18-5
Cat. No. B021997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propyl-2,4-pentadienoic acid
CAS72010-18-5
Synonyms2-PPDA
2-propyl-2,4-pentadienoic acid
2-propyl-2,4-pentadienoic acid, (E)-isomer
2-propyl-2,4-pentadienoic acid, (Z)-isome
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCCCC(=CC=C)C(=O)O
InChIInChI=1S/C8H12O2/c1-3-5-7(6-4-2)8(9)10/h3,5H,1,4,6H2,2H3,(H,9,10)
InChIKeyUUILWXIBBZVJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Propyl-2,4-pentadienoic Acid (2,4-Diene-VPA) for Toxicological Research: CAS 72010-18-5 Procurement Guide


2-Propyl-2,4-pentadienoic acid (CAS 72010-18-5), commonly referred to as 2,4-Diene-VPA or (E)-2,4-diene valproic acid, is a methyl-branched, unsaturated fatty acid with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . It is a well-documented, potentially reactive and toxic metabolite generated in vivo from the widely prescribed anticonvulsant drug valproic acid (VPA) [1]. This compound is of critical importance as an analytical reference standard and a specific probe for investigating the mechanisms of valproic acid-associated hepatotoxicity, as its formation is linked to the generation of reactive intermediates capable of depleting cellular glutathione (GSH) and inducing oxidative stress [2].

Why 2-Propyl-2,4-pentadienoic Acid (CAS 72010-18-5) Cannot Be Substituted by Other Valproic Acid Metabolites


Valproic acid (VPA) undergoes complex biotransformation into numerous metabolites, including 2-ene-VPA, 4-ene-VPA, and 2,4-diene-VPA, each exhibiting vastly different pharmacological and toxicological profiles [1]. While 2-ene-VPA retains significant anticonvulsant activity and is generally considered non-hepatotoxic, and 4-ene-VPA is a known hepatotoxin, 2,4-diene-VPA represents a distinct, highly reactive intermediate that is further bioactivated via glucuronidation, leading to potent glutathione depletion and specific mitochondrial dysfunction [2]. This unique bioactivation pathway means that 2,4-diene-VPA cannot be interchanged with other in-class metabolites as a reference standard or mechanistic probe for studying VPA-related idiosyncratic hepatotoxicity; its specific quantitative effects on mitochondrial respiration and oxidative stress markers are unique and must be precisely characterized [3].

2-Propyl-2,4-pentadienoic Acid (72010-18-5): Quantitative Differentiation Evidence vs. Closest Analogs


Mitochondrial Respiratory Inhibition: 2,4-Diene-VPA vs. 2-ene-VPA and 3-oxo-VPA

2,4-diene-VPA is a potent inhibitor of mitochondrial oxidation, a key mechanism in VPA hepatotoxicity. Unlike the β-oxidation metabolites 2-ene-VPA and 3-oxo-VPA, which do not sequester mitochondrial free CoA, 2,4-diene-VPA acts as both a strong inhibitor of oxygen consumption and a potent CoA sequestrant, highlighting a dual mechanism of mitochondrial dysfunction [1].

Mitochondrial Toxicity Valproic Acid Hepatotoxicity Drug Metabolism

In Vivo Bioactivation and GSH Depletion: 2,4-Diene-VPA vs. 4-ene-VPA

The in vivo reactivity of 2,4-diene-VPA with glutathione (GSH) is exceptionally high, serving as a definitive marker of its potential to cause oxidative stress. Approximately 40% of an administered dose of (E)-2,4-diene VPA in rats is excreted as an N-acetylcysteine (NAC) conjugate within 24 hours, directly quantifying its electrophilic reactivity [1]. This is in contrast to its precursor, 4-ene-VPA, which produces the NAC conjugate as a prominent but lesser metabolite [1].

Drug Bioactivation Glutathione Conjugation Hepatotoxicity Biomarkers

Relative Hepatotoxicity in Sandwich-Cultured Rat Hepatocytes: 2,4-Diene-VPA vs. Valproic Acid (VPA)

In advanced in vitro liver models, the synthetic form of 2,4-diene-VPA is unequivocally more hepatotoxic than its parent drug, valproic acid (VPA). However, its role in VPA toxicity is context-dependent; in situ generation of 2,4-diene-VPA contributes significantly to the toxicity of 2-ene-VPA but not directly to that of VPA itself [1].

In Vitro Hepatotoxicity Valproic Acid Toxicity Oxidative Stress

In Vivo Zebrafish Embryo Hepatotoxicity: 2,4-Diene-VPA SAR vs. 14 VPA Analogues

The zebrafish embryo model effectively discriminates the hepatotoxic potential of VPA analogues based on molecular structure. 2,4-diene-VPA was included in a panel of 15 compounds, and the resulting structure-activity relationship (SAR) for liver effects in zebrafish embryos was comparable to data from human HepG2 cells and in vivo mammalian studies, validating this compound's utility in alternative toxicology models [1].

Zebrafish Toxicology Structure-Activity Relationship (SAR) Alternative Testing Models

Formation of a Unique Glucuronide-GSH Diconjugate: 2,4-Diene-VPA vs. 4-ene-VPA

2,4-diene-VPA undergoes a unique bioactivation pathway via glucuronidation to form a reactive acyl glucuronide, which then reacts with GSH to form a characteristic diconjugate. The amount of biliary 5-GS-3-ene VPA-glucuronide I excreted was 7-fold greater than the corresponding 5-GS-3-ene VPA, with the two metabolites together accounting for 6.6% of the dose [1]. This specific conjugate is a definitive analytical signature of 2,4-diene-VPA exposure and bioactivation.

Drug Metabolism LC/MS/MS Characterization Reactive Metabolites

Lack of Direct Teratogenicity Data: Critical Gap for 2,4-Diene-VPA Compared to 2-ene-VPA

A critical differentiation point for procurement is the absence of direct teratogenicity data for 2,4-diene-VPA. In contrast, its close structural analog, 2-ene-VPA (2-propyl-2-pentenoic acid), is explicitly documented to exhibit anticonvulsant activity similar to VPA but without any observed teratogenicity or hepatotoxicity in animal models [1]. This gap is a crucial consideration for researchers designing developmental toxicity studies.

Teratogenicity Valproic Acid Analogs Developmental Toxicology

Optimal Research Applications for Procuring 2-Propyl-2,4-pentadienoic Acid (CAS 72010-18-5)


As a Positive Control in Mitochondrial Toxicity and Oxidative Stress Assays

Given its well-documented dual mechanism of inhibiting mitochondrial oxygen consumption and sequestering free CoA [1], 2,4-diene-VPA is an ideal positive control for in vitro assays designed to detect drug-induced mitochondrial dysfunction. Its effects are quantifiable and distinct from non-toxic metabolites like 2-ene-VPA, providing a clear signal for validating assay sensitivity.

As a Reference Standard for LC/MS/MS Method Development for Reactive Metabolites

The unique and well-characterized glucuronide-GSH diconjugates formed from 2,4-diene-VPA [2] make this compound an invaluable reference standard for developing and validating analytical methods (e.g., LC/MS/MS, high-resolution mass spectrometry) aimed at detecting and quantifying reactive acyl glucuronides and their downstream GSH adducts in complex biological matrices.

As a Mechanistic Probe to Dissect Valproic Acid-Induced Liver Injury (DILI)

In advanced cellular models like sandwich-cultured hepatocytes, synthetic 2,4-diene-VPA serves as a critical tool to differentiate between direct VPA toxicity and toxicity arising from its specific biotransformation pathways [3]. Its use allows researchers to decouple the intrinsic hepatotoxicity of the parent drug from that of its reactive metabolite, a key step in understanding idiosyncratic DILI mechanisms.

As a Reference Hepatotoxin in Alternative Toxicology Models (e.g., Zebrafish)

The compound's validated hepatotoxicity in the zebrafish embryo model, which correlates with mammalian data [4], supports its use as a reference standard in alternative whole-vertebrate screening platforms. This application is particularly relevant for programs seeking to reduce mammalian testing while maintaining the ability to detect and study liver toxicants.

Technical Documentation Hub

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